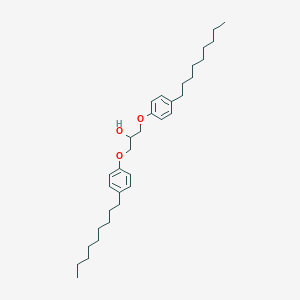

1,3-Bis(4-nonylphenoxy)-2-propanol

Description

Properties

CAS No. |

14569-71-2 |

|---|---|

Molecular Formula |

C33H52O3 |

Molecular Weight |

496.8 g/mol |

IUPAC Name |

1,3-bis(4-nonylphenoxy)propan-2-ol |

InChI |

InChI=1S/C33H52O3/c1-3-5-7-9-11-13-15-17-29-19-23-32(24-20-29)35-27-31(34)28-36-33-25-21-30(22-26-33)18-16-14-12-10-8-6-4-2/h19-26,31,34H,3-18,27-28H2,1-2H3 |

InChI Key |

GZHMCMAVIFKXEJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCCCCCCCC)O |

Other CAS No. |

14569-71-2 |

Synonyms |

1,3-Bis(4-nonylphenoxy)-2-propanol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1,3-Bis(4-nonylphenoxy)-2-propanol but differ in substituents, leading to distinct physicochemical and functional properties:

1,3-Bis(4-bromophenyl)-2-propanone

- Structure: Replaces nonylphenoxy groups with bromophenyl moieties and features a ketone group instead of a propanol.

- Key Differences: Reactivity: The ketone group increases electrophilicity, enabling nucleophilic additions, unlike the propanol’s hydroxyl group, which participates in hydrogen bonding . Solubility: Bromine’s electronegativity enhances polarity compared to nonylphenoxy’s lipophilic chains, leading to better solubility in polar solvents.

- Applications : Primarily used as a chemical reagent in organic synthesis .

1,3-Bis(diphenylphosphino)propane

- Structure: Contains diphenylphosphino groups instead of phenoxy substituents.

- Key Differences: Coordination Chemistry: Phosphine groups act as ligands in transition metal catalysis, a role absent in nonylphenoxy derivatives . Stability: Phosphine compounds are air-sensitive, whereas ether-alcohols like 1,3-Bis(4-nonylphenoxy)-2-propanol are more stable under ambient conditions .

- Applications : Widely used in catalytic systems for industrial hydrogenation and cross-coupling reactions .

1,3-Bis(4-hydroxyphenyl)-2-propanol (Propterol)

- Structure: Features hydroxylphenyl groups instead of nonylphenoxy substituents.

- Key Differences: Polarity: Hydroxyl groups increase hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic nonylphenoxy chains. Environmental Impact: Hydroxyphenyl derivatives are more biodegradable but may exhibit estrogenic activity .

- Applications: Potential use in pharmaceuticals or biodegradable polymers .

Fluconazole-Related Compound B

- Structure: Contains fluorophenyl and triazole groups instead of nonylphenoxy moieties.

- Key Differences: Bioactivity: The triazole groups confer antifungal properties, unlike the nonylphenoxy compound’s industrial focus . Toxicity: Pharmaceutical impurities like this compound are tightly regulated, whereas nonylphenol derivatives face restrictions due to ecological toxicity .

Comparative Data Table

Research Findings and Trends

- Lipophilicity vs. Functionality: Nonylphenoxy derivatives exhibit superior surfactant properties compared to hydroxyl- or bromo-substituted analogs due to their long alkyl chains .

- Toxicity Concerns: Nonylphenol-based compounds are increasingly restricted under REACH and EPA guidelines, driving research into alternatives like hydroxyphenyl derivatives .

- Synthetic Utility : Phosphine-containing analogs dominate catalytic applications, whereas ketone or alcohol derivatives are preferred in fine chemical synthesis .

Q & A

Q. What are the recommended synthetic routes for 1,3-Bis(4-nonylphenoxy)-2-propanol, and how do reaction conditions influence yield?

The synthesis of 1,3-Bis(4-nonylphenoxy)-2-propanol can be adapted from methods used for structurally analogous compounds. For example, sulfanyl-linked propanol derivatives are synthesized via nucleophilic substitution between 4-substituted phenols and epichlorohydrin under alkaline conditions . Key variables include:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates.

- Catalysts : Alkaline catalysts (e.g., NaOH) facilitate ether bond formation, but excess base can hydrolyze the propanol backbone .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenolic oxygen.

Purification typically involves column chromatography or recrystallization, with yields ranging from 50–75% depending on substituent steric hindrance .

Q. Which analytical techniques are most effective for characterizing 1,3-Bis(4-nonylphenoxy)-2-propanol?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., nonylphenoxy group integration) and confirms stereochemistry. Deuterated analogs (e.g., propanol-d6) improve signal resolution in crowded spectral regions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C27H48O3), while fragmentation patterns reveal structural stability under ionization .

- Chromatography : HPLC with UV detection monitors purity, especially for trace byproducts like quinones formed via oxidation of phenolic groups .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., vapor pressure, enthalpy) of 1,3-Bis(4-nonylphenoxy)-2-propanol impact its stability in industrial applications?

Thermodynamic studies on similar propanol derivatives (e.g., 1,3-bis(trifluoroethoxy)-2-propanol) reveal:

- Vapor Pressure : Low volatility (e.g., <0.1 kPa at 298 K) due to bulky nonylphenoxy groups, making it suitable for high-temperature processes .

- Enthalpy of Vaporization (ΔHvap) : Values ~70 kJ/mol indicate strong intermolecular forces, requiring careful thermal management to prevent decomposition .

Contradictions arise in solubility predictions: Hansen solubility parameters suggest compatibility with chlorinated solvents, but experimental data for analogs show limited solubility in non-polar media .

Q. What mechanistic insights exist for the biological interactions of 1,3-Bis(4-nonylphenoxy)-2-propanol?

While direct data is limited, studies on amino-propanol derivatives suggest:

- Enzyme Inhibition : The hydroxyl and ether groups may form hydrogen bonds with catalytic residues (e.g., serine hydrolases), altering enzymatic activity .

- Membrane Permeability : Long alkyl chains (nonyl groups) enhance lipid bilayer penetration, as observed in structurally related surfactants .

Advanced methods: - Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein targets.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities for receptor-ligand studies .

Q. How can isotopic labeling (e.g., deuterium) improve the traceability of 1,3-Bis(4-nonylphenoxy)-2-propanol in metabolic studies?

Deuterated analogs (e.g., propanol-d6) enable:

- Metabolic Pathway Tracing : LC-MS/MS differentiates endogenous compounds from administered doses using mass shifts .

- Degradation Studies : Track environmental persistence via isotopic enrichment in degradation byproducts .

Synthesis involves substituting hydrogen sources (e.g., D2O) during hydroxyl group formation or using deuterated starting materials .

Q. What catalytic or material science applications are plausible for 1,3-Bis(4-nonylphenoxy)-2-propanol?

- Polymer Science : As a crosslinker in epoxy resins, leveraging its bifunctional hydroxyl groups to enhance network density .

- Phase-Transfer Catalysis : Amphiphilic structure may facilitate reactions at liquid-liquid interfaces, though efficacy depends on substituent symmetry .

Comparative studies with 1,3-bis(dimethylaminopropyl)-2-propanol highlight trade-offs between catalytic activity and steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.